molecular formula C11H12O2 B2835982 3-(2-Ethylphenyl)-2-propenoic acid CAS No. 103988-23-4

3-(2-Ethylphenyl)-2-propenoic acid

Cat. No. B2835982
CAS RN: 103988-23-4
M. Wt: 176.215
InChI Key: PPDRIRGALQZEPP-BQYQJAHWSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the propenoic acid group and the attachment of the ethyl group to the phenyl ring. This could potentially be achieved through a series of reactions including Friedel-Crafts alkylation and Wittig reaction .


Molecular Structure Analysis

The molecular structure of this compound would include a phenyl ring with an ethyl group attached at the 2-position, and a propenoic acid group attached at the 3-position. The presence of the phenyl ring suggests that the compound may exhibit aromaticity, and the propenoic acid group indicates that the compound is likely to be acidic .


Chemical Reactions Analysis

As an aromatic carboxylic acid, this compound could participate in a variety of chemical reactions. For example, it could undergo electrophilic aromatic substitution reactions on the phenyl ring, or it could participate in reactions involving the carboxylic acid group, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the presence of the phenyl ring could contribute to its lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is volatile, it could pose inhalation risks. Additionally, as a carboxylic acid, it could potentially cause burns or eye damage .

properties

IUPAC Name

(E)-3-(2-ethylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-9-5-3-4-6-10(9)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDRIRGALQZEPP-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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